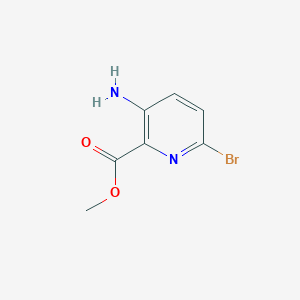
3-amino-6-bromo-picolinate de méthyle
Vue d'ensemble
Description
“Methyl 3-amino-6-bromopicolinate” is an organic compound with the molecular formula C7H7BrN2O2 . It has a molecular weight of 231.05 . The IUPAC name for this compound is methyl 3-amino-6-bromo-2-pyridinecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 3-amino-6-bromopicolinate” is 1S/C7H7BrN2O2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,9H2,1H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
“Methyl 3-amino-6-bromopicolinate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique
Recherche en protéomique
3-amino-6-bromo-picolinate de méthyle: est utilisé dans la recherche en protéomique, où il sert de produit spécialisé . Ses propriétés le rendent adapté à l'étude des interactions et des fonctions des protéines, en particulier dans le contexte des modifications post-traductionnelles.
Chimie médicinale
En chimie médicinale, ce composé est précieux pour son potentiel en tant que bloc de construction dans la synthèse de divers agents pharmaceutiques. Ses groupes brome et amine sont des sites réactifs qui peuvent être modifiés pour créer des molécules médicinales diverses .
Agriculture
Bien que des applications spécifiques en agriculture ne soient pas directement citées, des composés comme le This compound pourraient être utilisés dans la synthèse d'agrochimiques en raison de leurs groupes fonctionnels réactifs, qui peuvent être adaptés pour produire des pesticides ou des herbicides .
Science des matériaux
En science des matériaux, la structure moléculaire de ce composé pourrait être intégrée à la conception de nouveaux matériaux, tels que les semi-conducteurs organiques ou les cellules photovoltaïques, où ses propriétés électroniques pourraient être exploitées .
Applications industrielles
This compound: peut trouver des applications dans la synthèse chimique industrielle en tant qu'intermédiaire. Ses parties réactives permettent des transformations chimiques supplémentaires, conduisant à la production d'une variété de produits chimiques industriels .
Études d'impact environnemental
L'impact environnemental des produits chimiques comme le This compound est un domaine de recherche, en particulier concernant sa biodégradabilité, sa toxicité et ses effets à long terme sur les écosystèmes .
Recherche en biochimie
Ce composé est pertinent dans la recherche en biochimie, en particulier dans l'étude des réactions catalysées par les enzymes où il pourrait agir comme un substrat ou un inhibiteur, fournissant des informations sur les mécanismes enzymatiques .
Synthèse pharmaceutique
This compound: est un candidat pour la synthèse de produits pharmaceutiques. Ses caractéristiques structurelles en font un précurseur polyvalent dans le développement de nouveaux médicaments, en particulier dans la création de composés ayant une activité biologique potentielle .
Safety and Hazards
“Methyl 3-amino-6-bromopicolinate” is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261 and P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinse cautiously with water for several minutes .
Mécanisme D'action
Target of Action
This compound is a derivative of picolinic acid, which is known to chelate metal ions and may interact with metalloproteins
Mode of Action
It is known that the amino and carboxylate groups in its structure could potentially form hydrogen bonds and ionic interactions with its targets . The bromine atom might also be involved in halogen bonding .
Biochemical Pathways
The exact biochemical pathways influenced by Methyl 3-amino-6-bromopicolinate are currently unknown. Given its structural similarity to picolinic acid, it might be involved in pathways related to metal ion homeostasis . More research is needed to elucidate its role in biochemical pathways.
Pharmacokinetics
Factors such as its lipophilicity, water solubility, and molecular weight could influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Its potential to chelate metal ions suggests it might influence processes that depend on metal ion cofactors .
Action Environment
The action of Methyl 3-amino-6-bromopicolinate could be influenced by various environmental factors. For instance, its stability might be affected by temperature and light exposure . The pH and ionic strength of the environment could also influence its interactions with targets .
Analyse Biochimique
Biochemical Properties
Methyl 3-amino-6-bromopicolinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in pyridine metabolism. The amino group in Methyl 3-amino-6-bromopicolinate can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biochemical interactions .
Cellular Effects
Methyl 3-amino-6-bromopicolinate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to altered cellular responses. It can also affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Methyl 3-amino-6-bromopicolinate involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and halogen bonding. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, Methyl 3-amino-6-bromopicolinate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-amino-6-bromopicolinate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Methyl 3-amino-6-bromopicolinate is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH levels. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes .
Dosage Effects in Animal Models
The effects of Methyl 3-amino-6-bromopicolinate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, toxic or adverse effects can occur. These effects may include cellular toxicity, disruption of normal cellular functions, and potential damage to tissues .
Metabolic Pathways
Methyl 3-amino-6-bromopicolinate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in pyridine metabolism and other related pathways. The compound can affect metabolic flux and alter the levels of specific metabolites. For example, it may inhibit enzymes involved in the breakdown of pyridine derivatives, leading to an accumulation of these compounds in cells .
Transport and Distribution
The transport and distribution of Methyl 3-amino-6-bromopicolinate within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function. For instance, Methyl 3-amino-6-bromopicolinate may be transported into the nucleus, where it can interact with nuclear proteins and influence gene expression .
Subcellular Localization
The subcellular localization of Methyl 3-amino-6-bromopicolinate is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and processing .
Propriétés
IUPAC Name |
methyl 3-amino-6-bromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETASVOVQOWEBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670385 | |
| Record name | Methyl 3-amino-6-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866775-09-9 | |
| Record name | 2-Pyridinecarboxylic acid, 3-amino-6-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866775-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-6-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-4-propoxyaniline](/img/structure/B1389326.png)
![4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1389327.png)
![N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline](/img/structure/B1389331.png)

![N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline](/img/structure/B1389337.png)
![2,6-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline](/img/structure/B1389338.png)

![5-Chloro-N-[2-(4-methoxyphenoxy)propyl]-2-methylaniline](/img/structure/B1389340.png)
![N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine](/img/structure/B1389342.png)
![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline](/img/structure/B1389343.png)
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine](/img/structure/B1389345.png)
![N-{2-[2-(Sec-butyl)phenoxy]butyl}-2,5-dimethylaniline](/img/structure/B1389346.png)

![N-{2-[4-(Tert-butyl)phenoxy]propyl}cyclohexanamine](/img/structure/B1389348.png)
